Hydrogen-Bond Donor Capacity: N,N-Disubstituted Acetamide vs. N-Monosubstituted Analogs
Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl- possesses zero hydrogen-bond donors (HBD = 0) due to full N,N-disubstitution at the acetamide nitrogen . In contrast, the closest published active analog 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (compound 3q) retains a secondary amide proton (HBD = 1) [1]. This molecular descriptor difference has significant consequences for passive membrane permeability (LogP 3.31 vs. predicted lower values for HBD-containing analogs) and for pharmacokinetic behavior, including reduced susceptibility to Phase II glucuronidation at the amide nitrogen .
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q): HBD = 1; N-monosubstituted benzimidazole acetamides generally HBD ≥ 1 |
| Quantified Difference | ΔHBD = –1 (complete elimination of amide NH donor) |
| Conditions | Computed molecular descriptors (ACD/Labs Percepta v14.00); structural comparison by chemical formula |
Why This Matters
Zero HBD capacity confers superior passive membrane permeability and altered metabolic liability, making this compound a mechanistically distinct chemical probe relative to N-monosubstituted analogs for cell-based screening.
- [1] Sawant R, Kawade D. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Acta Pharm. 2011;61(3):353-361. DOI: 10.2478/v10007-011-0029-z View Source
